![molecular formula C9H13N3O2S B5367118 METHYL 2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5367118.png)
METHYL 2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound with a complex structure that includes a triazole ring, a cyclopropyl group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is cooled to 0°C, and the ethyl bromoacetate is added dropwise. The reaction is allowed to proceed for one hour at 0°C, after which the solvent is evaporated under reduced pressure. The product is then extracted with dichloromethane and purified .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient cooling systems, and automated extraction and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Industry: It can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The exact pathways involved would depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Ethyl 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Methyl 2-[(5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties to the compound. This can affect its reactivity and interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-12-8(6-3-4-6)10-11-9(12)15-5-7(13)14-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOMKAPZFNFKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one](/img/structure/B5367042.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
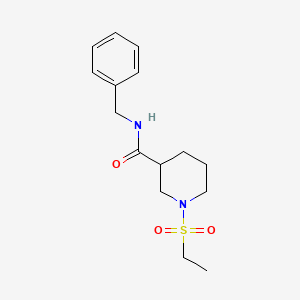
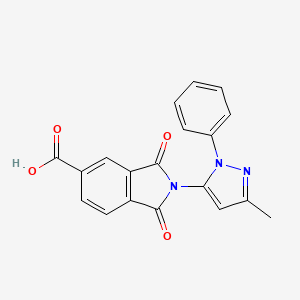
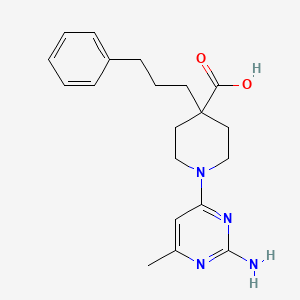
![N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
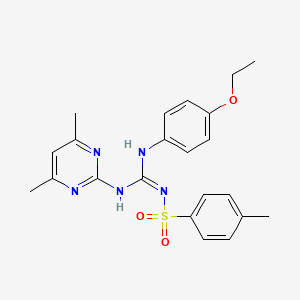
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
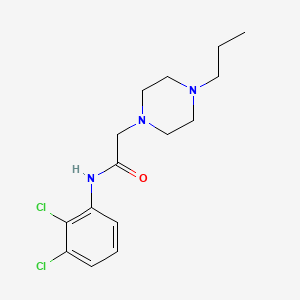
![5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5367110.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
![4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5367134.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)

